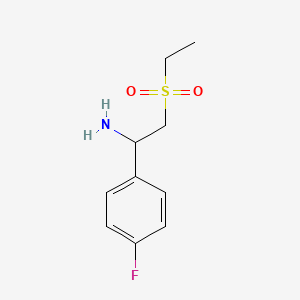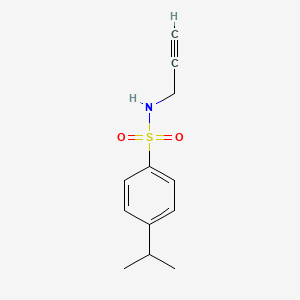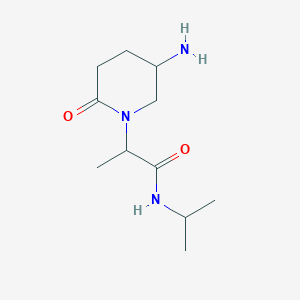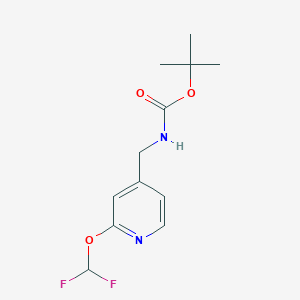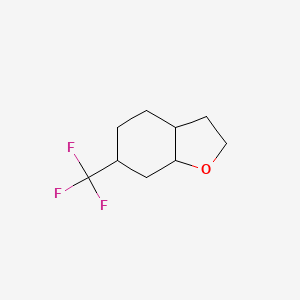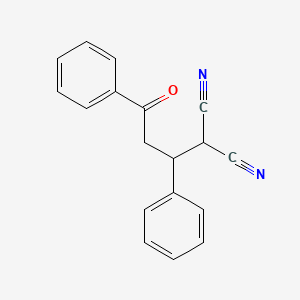
tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a dihydroisoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline moiety: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions.
Introduction of the pyridine ring: The dihydroisoquinoline intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Attachment of the tert-butyl carbamate group: Finally, the compound is treated with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and targets involved are still under investigation, but it is believed that the dihydroisoquinoline and pyridine moieties play crucial roles in its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate is unique due to its combination of a dihydroisoquinoline moiety with a pyridine ring and a tert-butyl carbamate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C21H27N3O2 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
tert-butyl N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C21H27N3O2/c1-15-11-19(24-10-9-16-7-5-6-8-17(16)14-24)22-12-18(15)13-23-20(25)26-21(2,3)4/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
WCMGHPHFLNPBSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)


